1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one
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Overview
Description
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 1-position and a pyridin-2-yl group at the 3-position
Preparation Methods
The synthesis of 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and sulfonyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one can be compared to other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have shown diverse biological activities.
Pinacol boronic esters: While structurally different, these compounds are valuable in organic synthesis and share some common reaction pathways.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline backbone substituted with a pyridine ring and a methyl group. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinoline derivatives.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : The compound has shown potential as an anticancer agent, particularly against various cancer cell lines. For instance, it exhibits low micromolar IC50 values in human colon adenocarcinoma models, indicating significant antiproliferative effects .
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including phosphodiesterase (PDE) and cyclooxygenase (COX). The inhibition of these enzymes is crucial for its therapeutic effects in conditions like schizophrenia and other neuropsychiatric disorders .
- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes, particularly CYP3A4, has been studied. Modifications to the structure can enhance or reduce this interaction, which is vital for understanding its pharmacokinetics and potential drug-drug interactions .
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value in the range of 0.5 to 5 µM across different cell types. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit PDE10A. The results showed that it effectively reduced enzyme activity in vitro, which correlates with improved cognitive functions in animal models of schizophrenia when administered at specific dosages .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoline or pyridine moieties can significantly affect biological activity. For example:
- Pyridine Substitution : Replacing the pyridine ring with other nitrogen-containing heterocycles has been shown to enhance enzyme inhibition properties.
- Methyl Group Positioning : The position of the methyl group on the quinoline ring influences both solubility and bioactivity.
Data Tables
Properties
CAS No. |
62878-02-8 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-ylquinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-17-10-12(13-7-4-5-9-16-13)15(18)11-6-2-3-8-14(11)17/h2-10H,1H3 |
InChI Key |
DZPNURLBFLNBNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
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